

#### JP1302: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | JP1302   |           |
| Cat. No.:            | B1662671 | Get Quote |

This technical guide provides an in-depth overview of **JP1302**, a potent and selective  $\alpha 2C$ -adrenoceptor antagonist. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, pharmacological profile, and experimental applications.

## **Chemical and Physical Properties**

**JP1302** is available as a free base and as a dihydrochloride salt. The key properties are summarized in the table below.

| Property          | JP1302 (Free Base)                                            | JP1302 Dihydrochloride |
|-------------------|---------------------------------------------------------------|------------------------|
| CAS Number        | 80259-18-3[1][2][3]                                           | 1259314-65-2[4][5]     |
| Molecular Formula | C24H24N4[1][3]                                                | C24H24N4·2HCI          |
| Molecular Weight  | 368.47 g/mol [1][3][6]                                        | 441.4 g/mol            |
| Synonyms          | acridin-9-yl-(4-(4-<br>methylpiperazin-1-yl)-<br>phenyl)amine | -                      |

# **Pharmacological Data**

**JP1302** is a highly selective antagonist for the  $\alpha 2C$ -adrenoceptor, exhibiting significantly lower affinity for other  $\alpha 2$ -adrenoceptor subtypes. This selectivity makes it a valuable tool for studying the specific roles of the  $\alpha 2C$ -adrenoceptor in various physiological and pathological processes.



| Parameter                | Receptor Subtype       | Value (nM) |
|--------------------------|------------------------|------------|
| Ki (Binding Affinity)    | human α2C-adrenoceptor | 28[1][3]   |
| human α2B-adrenoceptor   | 1470[3]                |            |
| rodent α2D-adrenoceptor  | 1700[3]                | _          |
| human α2A-adrenoceptor   | 3150[3]                | _          |
| Kb (Antagonist Activity) | human α2C-adrenoceptor | 16[1][6]   |
| human α2A-adrenoceptor   | 1500[6]                |            |
| human α2B-adrenoceptor   | 2200[6]                | _          |

# **Experimental Protocols**Radioligand Binding Assays

A common method to determine the binding affinity (Ki) of a compound like **JP1302** is through competitive radioligand binding assays. The following is a representative protocol.

Objective: To determine the binding affinity of **JP1302** for human  $\alpha 2A$ -,  $\alpha 2B$ -, and  $\alpha 2C$ -adrenoceptors.

#### Materials:

- Membrane preparations from cells stably expressing human  $\alpha 2A$ -,  $\alpha 2B$ -, or  $\alpha 2C$ -adrenoceptors.
- [3H]-Rauwolscine (radioligand).
- JP1302 (test compound).
- Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.



- Scintillation cocktail.
- Scintillation counter.

#### Procedure:

- Prepare serial dilutions of JP1302.
- In a 96-well plate, add the cell membrane preparations, [3H]-Rauwolscine at a concentration close to its Kd, and varying concentrations of **JP1302** or vehicle.
- Incubate the mixture for a specified time (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow for binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
- Specific binding is calculated by subtracting the non-specific binding from the total binding.
- The IC50 values (the concentration of JP1302 that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data.
- The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki
   = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its
   dissociation constant.

# **Signaling Pathway and Mechanism of Action**



**JP1302** acts as an antagonist at the  $\alpha$ 2C-adrenoceptor, which is a G protein-coupled receptor (GPCR). The binding of an agonist (like norepinephrine) to the  $\alpha$ 2C-adrenoceptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking the binding of endogenous agonists, **JP1302** prevents this downstream signaling cascade.



Click to download full resolution via product page

Caption: Mechanism of action of **JP1302** at the  $\alpha$ 2C-adrenoceptor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JP1302 dihydrochloride | Adrenergic Receptor | TargetMol [targetmol.com]



- 6. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JP1302: A Technical Guide for Researchers].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662671#jp1302-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com